![molecular formula C16H22N2O2S B2358561 N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide CAS No. 1796943-32-2](/img/structure/B2358561.png)
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide is a complex organic compound characterized by the presence of a tert-butyl group, a cyano group, and a methanesulfinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the reaction of 4-tert-butylbenzaldehyde with malononitrile to form the corresponding cyano intermediate
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
化学反应分析
Types of Reactions
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methanesulfinyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfonylpropanamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylbutanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]-3-methylsulfinylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-16(2,3)13-7-5-12(6-8-13)14(11-17)18-15(19)9-10-21(4)20/h5-8,14H,9-10H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXUEMXNCYBQKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)CCS(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)
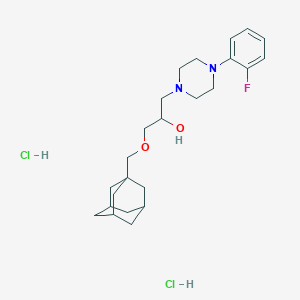
![exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2358482.png)
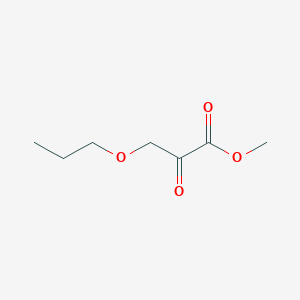


![N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2358490.png)
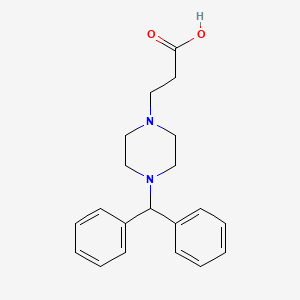
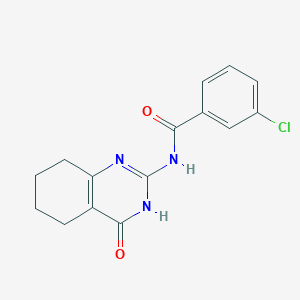
![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2358495.png)
![ethyl 4-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2358496.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)
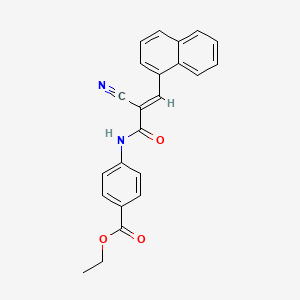
![Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2358501.png)
